

Application Notes & Protocols: Formulation of Glycyl-L-tyrosine for Pharmaceutical Applications

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Compound of Interest

Compound Name: Glycyl tyrosine

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Audience: Researchers, scientists, and drug development professionals.

Introduction

L-tyrosine, an essential amino acid, is a critical component in various physiological processes, including protein synthesis and the production of neurotransmitters. However, its practical application in pharmaceutical formulations, particularly in parenteral nutrition and cell culture media, is significantly hampered by its low aqueous solubility. Glycyl-L-tyrosine, a dipeptide of glycine and L-tyrosine, offers a highly effective solution to this challenge. Its superior solubility and stability make it an ideal candidate for delivering L-tyrosine in a variety of pharmaceutical contexts.^{[1][2][3]} These application notes provide a comprehensive overview of the formulation of Glycyl-L-tyrosine, including its physicochemical properties, key applications, and detailed experimental protocols for its analysis and formulation.

Physicochemical Properties of Glycyl-L-tyrosine

A thorough understanding of the physicochemical properties of Glycyl-L-tyrosine is fundamental for its successful formulation. Key quantitative data are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₄	[4]
Molecular Weight	238.24 g/mol	[5]
Appearance	White to off-white/pale yellow solid	[5][6]
Water Solubility (25°C)	36.9 g/L to 44.1 g/L	[6][7]
Melting Point	278-285 °C (decomposes)	[6][8]
pKa	2.95 (predicted)	[6]
Purity (Typical)	≥98.0%	[9][10]

Note: Solubility can be influenced by pH and the presence of other solutes.

Key Pharmaceutical Applications

- **Parenteral Nutrition:** L-tyrosine is a conditionally essential amino acid, particularly for neonates and patients with certain metabolic conditions.[11][12] Due to its poor solubility, incorporating adequate amounts of L-tyrosine into parenteral nutrition solutions is challenging. Glycyl-L-tyrosine serves as a highly soluble and bioavailable source of L-tyrosine, ensuring that patients receive the necessary amounts of this critical amino acid.[12][13][14] Upon administration, it is rapidly hydrolyzed by peptidases to release free L-tyrosine and glycine.[15][13]
- **Cell Culture Media:** In the biopharmaceutical industry, maintaining optimal cell culture conditions is crucial for maximizing the production of therapeutic proteins. L-tyrosine is an essential component of cell culture media, but its low solubility at neutral pH can be a limiting factor in developing concentrated feeds for fed-batch and perfusion cultures.[3][16][17] Glycyl-L-tyrosine provides a highly soluble alternative, allowing for the preparation of concentrated, pH-neutral feeds, which simplifies the manufacturing process and reduces the risk of pH fluctuations in the bioreactor.[3][7][18] Some commercial products can increase the solubility at neutral pH by up to 50 times compared to free L-Tyrosine.[3]

- **Prodrug Development:** The dipeptide structure of Glycyl-L-tyrosine can be leveraged in prodrug design. By attaching a drug molecule to Glycyl-L-tyrosine, it may be possible to improve the drug's solubility, stability, or targeting. For instance, studies have explored using tyrosine and glycine derivatives as prodrugs for non-steroidal anti-inflammatory drugs (NSAIDs) to enhance their therapeutic profile and reduce gastrointestinal side effects.[\[19\]](#)

Experimental Protocols

Protocol for Preparation of a Glycyl-L-tyrosine Solution for Parenteral Nutrition

This protocol describes the preparation of a sterile Glycyl-L-tyrosine solution for use in compounding parenteral nutrition admixtures.

Materials:

- Glycyl-L-tyrosine powder (pharmaceutical grade)
- Water for Injection (WFI)
- 0.22 µm sterile filter
- Sterile vials
- Laminar flow hood
- Analytical balance
- pH meter

Procedure:

- In a laminar flow hood, weigh the required amount of Glycyl-L-tyrosine powder using an analytical balance.
- Add the powder to a sterile container with a known volume of WFI to achieve the desired concentration (e.g., 50 g/L).

- Agitate the solution gently until the Glycyl-L-tyrosine is completely dissolved.
- Measure the pH of the solution and adjust if necessary to a physiologically compatible range (typically 6.5-7.5) using sterile solutions of a suitable acid or base (e.g., hydrochloric acid or sodium hydroxide).[8]
- Sterilize the solution by passing it through a 0.22 μm sterile filter into a sterile receiving vessel.
- Aseptically dispense the sterile solution into sterile vials.
- Seal the vials and label them appropriately with the concentration, batch number, and date of preparation.
- Perform quality control tests, including sterility testing, endotoxin testing, and concentration verification by HPLC.

Protocol for Quantification of Glycyl-L-tyrosine by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of Glycyl-L-tyrosine in a pharmaceutical formulation. This method is based on reverse-phase HPLC, a common technique for the analysis of peptides.[13]

Materials:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm)
- Glycyl-L-tyrosine reference standard
- Acetonitrile (HPLC grade)
- Trifluoroacetic acid (TFA)
- Water (HPLC grade)

- Volumetric flasks and pipettes
- 0.45 μm syringe filters

Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% TFA in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
- Standard Solution Preparation:
 - Prepare a stock solution of the Glycyl-L-tyrosine reference standard in water (e.g., 1 mg/mL).
 - Prepare a series of calibration standards by diluting the stock solution with water to achieve concentrations ranging from, for example, 10 $\mu\text{g/mL}$ to 200 $\mu\text{g/mL}$.
- Sample Preparation:
 - Dilute the Glycyl-L-tyrosine formulation with water to a concentration within the calibration range.
 - Filter the diluted sample through a 0.45 μm syringe filter before injection.
- HPLC Conditions:
 - Column: C18 reverse-phase column
 - Mobile Phase: A gradient elution may be used, for example:
 - 0-5 min: 95% A, 5% B
 - 5-20 min: Gradient to 70% A, 30% B
 - 20-25 min: Gradient to 95% A, 5% B

- 25-30 min: 95% A, 5% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Detection Wavelength: 220 nm
- Analysis:
 - Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
 - Inject the sample solutions.
 - Quantify the amount of Glycyl-L-tyrosine in the sample by comparing its peak area to the calibration curve.

Protocol for Stability Testing of a Glycyl-L-tyrosine Formulation

This protocol outlines a stability study to assess the shelf-life of a Glycyl-L-tyrosine solution.

Materials:

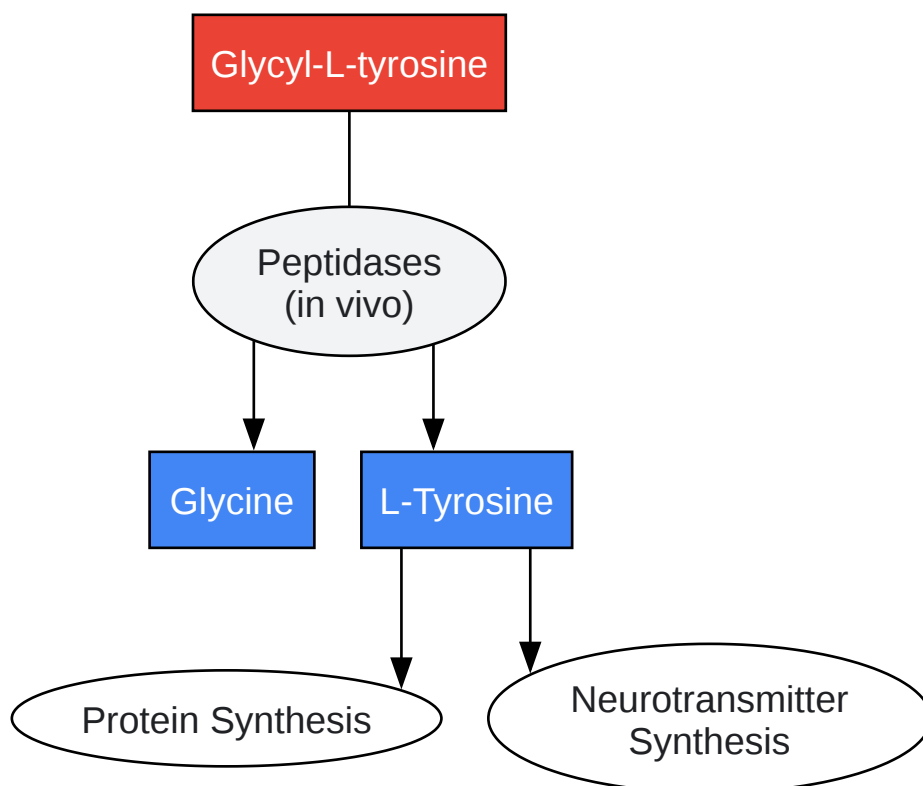
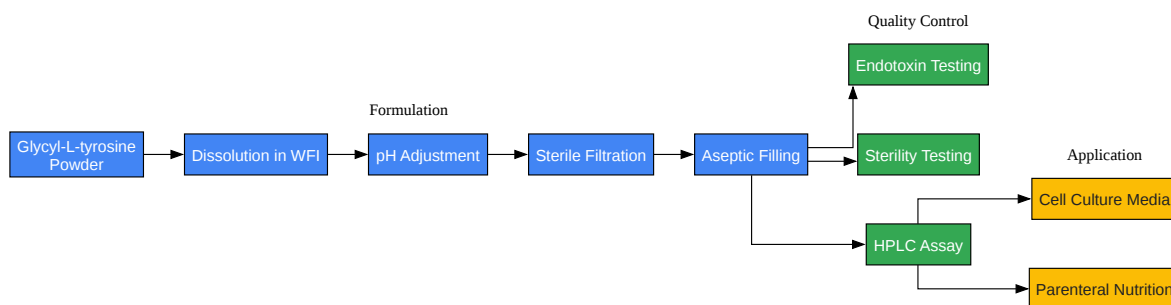
- Glycyl-L-tyrosine solution prepared as per Protocol 1.
- Stability chambers set to different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).
- HPLC system for quantification.
- pH meter.
- Visual inspection apparatus.

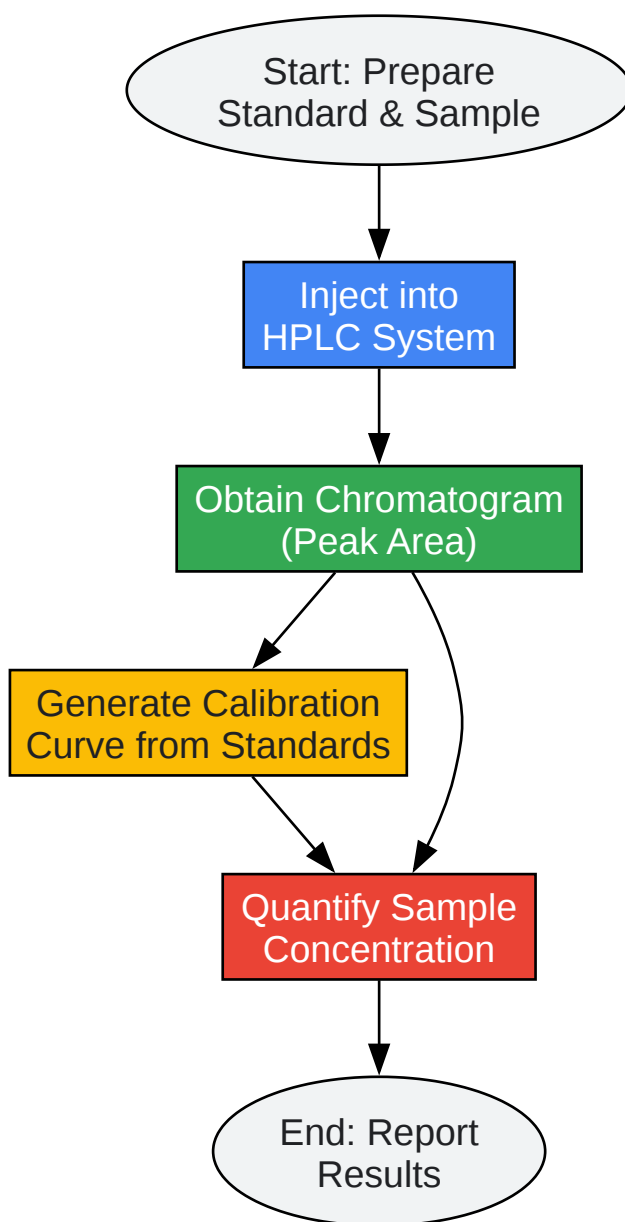
Procedure:

- Place the vials of the Glycyl-L-tyrosine solution into the stability chambers.

- At specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months), remove a set of vials from each chamber.
- For each time point, perform the following analyses:
 - Visual Inspection: Check for any changes in color, clarity, or the presence of particulate matter.
 - pH Measurement: Measure the pH of the solution.
 - Assay by HPLC: Determine the concentration of Glycyl-L-tyrosine using the HPLC method described in Protocol 2. This will assess for any degradation of the active ingredient.
 - Related Substances: Use a suitable HPLC method to detect and quantify any degradation products.
- Data Analysis:
 - Plot the concentration of Glycyl-L-tyrosine as a function of time for each storage condition.
 - Determine the degradation rate and calculate the shelf-life based on the time it takes for the concentration to fall below a specified limit (e.g., 90% of the initial concentration).

Visualizations





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